![molecular formula C7H8F3NO B13456595 [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)
[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol: is an organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position. The compound also contains a hydroxymethyl group at the 2-position. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (CF3TMS).
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: Carboxylic acids
Reduction: Methyl derivatives
Substitution: Various substituted pyrrole derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol is used as a building block for synthesizing more complex molecules
Biology: The compound’s biological activity is of interest in drug discovery and development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable scaffold for designing new drugs.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties, contributing to the development of new treatments for various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, such as herbicides and insecticides. Its chemical stability and reactivity make it suitable for developing products that protect crops and enhance agricultural productivity.
Mecanismo De Acción
The mechanism of action of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. For example, the compound may inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
- [1-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]methanol
- [1-methyl-4-(difluoromethyl)-1H-pyrrol-2-yl]methanol
- [1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol
Comparison: Compared to its analogs, [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol exhibits unique properties due to the position of the trifluoromethyl group. This positional difference can significantly impact the compound’s reactivity, stability, and biological activity. For instance, the 4-position trifluoromethyl group may enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain biological applications.
Propiedades
Fórmula molecular |
C7H8F3NO |
|---|---|
Peso molecular |
179.14 g/mol |
Nombre IUPAC |
[1-methyl-4-(trifluoromethyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C7H8F3NO/c1-11-3-5(7(8,9)10)2-6(11)4-12/h2-3,12H,4H2,1H3 |
Clave InChI |
OJCPJWRFNCCHSW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
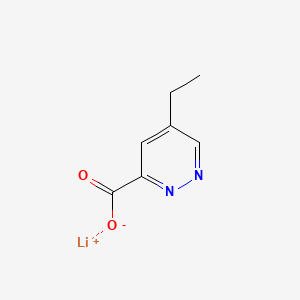
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
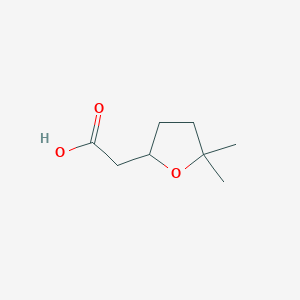
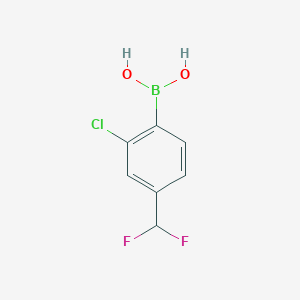

![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)

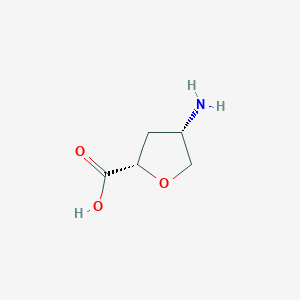
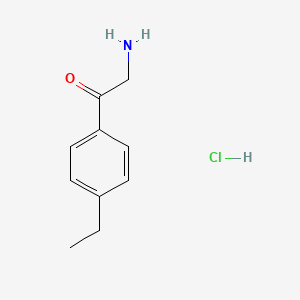
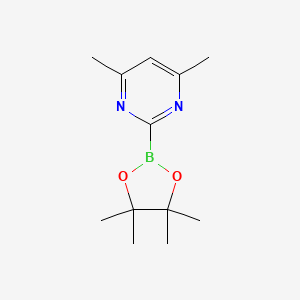
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
